molecular formula C10H9N3O4S B2828659 3-methyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole CAS No. 944780-39-6

3-methyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole

Cat. No.: B2828659
CAS No.: 944780-39-6
M. Wt: 267.26
InChI Key: ZRIJIOFOBYGCNX-UHFFFAOYSA-N
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Description

3-methyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 3-position and a sulfonyl group attached to a 3-nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-methylpyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-methyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-methyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Uniqueness: 3-methyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole is unique due to the presence of both a nitro group and a sulfonyl group, which can significantly influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

3-methyl-1-(3-nitrophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4S/c1-8-5-6-12(11-8)18(16,17)10-4-2-3-9(7-10)13(14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIJIOFOBYGCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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